molecular formula C20H15N3O3S B243223 5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione

5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B243223
M. Wt: 377.4 g/mol
InChI Key: WTDXZCNEJVVFAH-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "MPTP" and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

MPTP exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. MPTP also activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. Additionally, MPTP has been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
MPTP has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). MPTP has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Additionally, MPTP has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, MPTP has been extensively studied, and its mechanism of action is well understood. However, MPTP also has some limitations for laboratory experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its accessibility to some researchers. Additionally, MPTP has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on MPTP. One area of research is the development of MPTP derivatives with improved pharmacological properties. Another area of research is the investigation of MPTP's potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the safety and efficacy of MPTP in humans.
In conclusion, MPTP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects and has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. While MPTP has several advantages for laboratory experiments, it also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MPTP involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the addition of thiourea and formaldehyde. The resulting compound is then treated with acetic anhydride to produce MPTP. The synthesis of MPTP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPTP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. MPTP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease.

properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H15N3O3S/c1-26-16-9-7-13(8-10-16)18-14(11-17-19(24)21-20(25)27-17)12-23(22-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,24,25)/b17-11-

InChI Key

WTDXZCNEJVVFAH-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=O)S3)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)S3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)S3)C4=CC=CC=C4

Origin of Product

United States

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